molecular formula C19H26IN3O7 B1672075 Iofolastat (123I) CAS No. 949575-24-0

Iofolastat (123I)

Cat. No.: B1672075
CAS No.: 949575-24-0
M. Wt: 531.3 g/mol
InChI Key: OXUUJYOSVPMNKP-ZANJDRPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodine-123 (123I) is a gamma-emitting radionuclide widely used in single-photon emission computed tomography (SPECT) imaging due to its optimal decay properties: a principal gamma emission peak at 159 keV and a half-life of 13.22 hours . These characteristics enable high-resolution imaging of physiological processes, such as receptor binding, metabolic activity, and molecular trafficking. Clinically approved 123I-labeled agents include [123I]Iobenguane (neuroendocrine tumors), [123I]Flupane (dopamine transporter imaging), and [123I]NaI (thyroid function assessment) .

Properties

CAS No.

949575-24-0

Molecular Formula

C19H26IN3O7

Molecular Weight

531.3 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(4-(123I)iodanylphenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1/i20-4

InChI Key

OXUUJYOSVPMNKP-ZANJDRPYSA-N

SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Isomeric SMILES

C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[123I]

Canonical SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Appearance

Solid powder

Other CAS No.

949575-24-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid
MIP 1072
MIP-1072
MIP1072

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iofolastat I-123 involves the incorporation of radioactive iodine-123 into a precursor moleculeThe reaction conditions often involve the use of oxidizing agents to facilitate the incorporation of iodine-123 .

Industrial Production Methods: Industrial production of Iofolastat I-123 requires stringent control of reaction conditions to ensure the purity and specific activity of the final product. The process typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Iofolastat I-123 primarily undergoes substitution reactions, where the iodine-123 isotope is introduced into the precursor molecule. This is typically achieved through electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major product of these reactions is Iofolastat I-123 itself, with high radiochemical purity and specific activity suitable for clinical imaging applications .

Scientific Research Applications

Iofolastat I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Iofolastat I-123 exerts its effects by selectively binding to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein highly expressed in prostate cancer cells. Upon binding, the radioactive iodine-123 emits gamma rays, which can be detected using single-photon emission computed tomography (SPECT) imaging. This allows for the visualization of PSMA-expressing cells, providing valuable information for the diagnosis and management of prostate cancer .

Comparison with Similar Compounds

Comparative Analysis of 123I-Labeled Compounds

Neuroimaging Agents

Serotonin Transporter (SERT) Tracers
  • [123I]pZIENT: Exhibits ultra-high SERT binding affinity (~0.05 nM), surpassing other SPECT ligands like [123I]ADAM. Its slow clearance kinetics result in superior signal-to-background ratios, ideal for prolonged imaging windows.
  • [123I]ADAM : Lower SERT affinity compared to [123I]pZIENT, with faster washout kinetics, limiting its utility in detailed receptor mapping .
Dopamine Transporter (DAT) Tracers
  • [123I]-7 : Demonstrates high radiochemical purity (>98%) and stability but suffers from low brain uptake due to efflux by P-glycoprotein (P-gp) pumps. Pretreatment with P-gp inhibitors like cyclosporine A increases brain uptake 4.1–5.4-fold .
  • [123I]FP-CIT: Metabolism by CYP3A4 produces [123I]I-nor-β-CIT, which crosses the blood-brain barrier and binds non-specifically to SERT and DAT. CYP3A4 inhibitors may artificially elevate striatal binding ratios by reducing metabolite formation .
Cholinergic and Cannabinoid Receptor Tracers
  • [123I]IBVM : Used to assess thalamic cholinergic deficits in multiple-system atrophy (MSA). Shows inverse correlation between binding and obstructive sleep apnea severity .
  • [123I]AM251: High-affinity inverse agonist for cannabinoid CB1 receptors (Kd = 0.23–0.62 nM), with autoradiography confirming brain distribution patterns consistent with CB1 expression .

Inflammation and Hypoxia Imaging

  • [123I]TZ6019: Targets P2X7 receptors in neuroinflammation. Exhibits nanomolar binding potency (IC50 = 4.3 ± 0.9 nM) and higher synthesis yields compared to [3H]A804596. Tumor-to-muscle ratios in Alzheimer’s models highlight its utility in tracking microglial activation .
  • [64Cu/123I]CuL : Dual-labeled hypoxia tracer. While [64Cu]CuL shows high tumor-to-muscle ratios (5.5–6.0), [123I]CuL and [123I]H2L exhibit poor retention (tumor-to-muscle = 1.3–1.5), likely due to rapid dissociation .

Cardiovascular and Metabolic Tracers

  • [123I]oxLDL : Binds scavenger receptors (e.g., LOX-1) on Kupffer cells and macrophages. Comparable to DiI-oxLDL in dose-dependent cellular uptake but suffers from lower SPECT spatial resolution, leading to spillover artifacts in autoradiography .
  • [123I]IPA : Synthesized via N-bromosuccinimide (NBS)-mediated radioiodination, achieving 92% radiochemical purity. Stability and metabolic clearance profiles remain under investigation .

Thyroid Imaging

  • 123I vs. 99mTc-Pertechnetate :

    Parameter 123I 99mTc
    Half-life 13.2 hours 6 hours
    Gamma Ray Abundance 83% 90%
    Absorbed Dose (rad/mCi) 13.00 1300.00
    Clinical Dose 200–400 μCi 2–10 mCi
    Advantages High specificity Lower radiation
    Limitations Higher cost Lower resolution

    123I provides superior specificity for thyroid morphology but is cost-prohibitive and logistically challenging due to its shorter half-life compared to 99mTc .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iofolastat (123I)
Reactant of Route 2
Reactant of Route 2
Iofolastat (123I)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.